



# **BPI-9016M: A Technical Guide for Researchers**

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Compound of Interest			
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For researchers, scientists, and drug development professionals, this document provides an indepth technical guide on **BPI-9016M**, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.

**BPI-9016M** is an orally active small molecule inhibitor that has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide details its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

# **Chemical Structure and Physicochemical Properties**

**BPI-9016M**, with the IUPAC name N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a complex heterocyclic molecule.[4] Its structure is fundamental to its high-affinity binding to the ATP-binding pockets of c-Met and AXL kinases.

Table 1: Physicochemical Properties of **BPI-9016M** 



Property	Value	Source
CAS Number	1528546-94-2	[4][5][6]
Molecular Formula	C25H18F2N4O3	[4][5][6]
Molecular Weight	460.43 g/mol	[1][5][6]
Appearance	Light yellow to brown solid	[5]
Purity	>98%	[4]
Solubility	Soluble in DMSO	[4]
Storage	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[4]

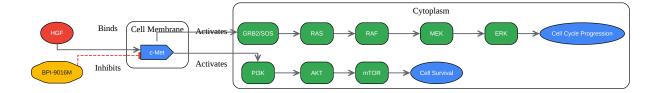
# Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling

**BPI-9016M** exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][4][6][7] Both c-Met and AXL are often overexpressed in various cancers and their activation is associated with tumor growth, proliferation, survival, invasion, and metastasis.[7]

### **c-Met Signaling Pathway**

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the autophosphorylation of the kinase domain and the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K. These, in turn, activate major signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.



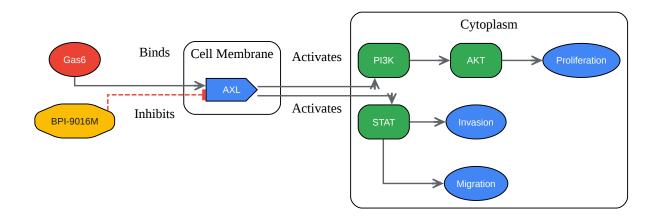


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Diagram 1: BPI-9016M Inhibition of the c-Met Signaling Pathway.

## **AXL Signaling Pathway**

AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL pathway activation leads to the stimulation of downstream signaling cascades including the PI3K-AKT, RAS-MAPK, and STAT pathways. These pathways are implicated in promoting cell survival, proliferation, migration, and invasion.



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Diagram 2: BPI-9016M Inhibition of the AXL Signaling Pathway.



# In Vitro and In Vivo Efficacy

**BPI-9016M** has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.

Table 2: In Vitro Efficacy of BPI-9016M in Lung Adenocarcinoma Cell Lines

Cell Line	IC50 (μM)	
A549	5.3 - 27.1	
H1299	5.3 - 27.1	
H1650	5.3 - 27.1	
H1975	5.3 - 27.1	
HCC827	5.3 - 27.1	
PC-9	5.3 - 27.1	
The IC50 values represent a range observed across studies.[5]		

In vivo studies using patient-derived xenograft (PDX) models in NOD/SCID mice have shown that oral administration of **BPI-9016M** at 60 mg/kg daily significantly restrains tumor growth.[8]

## **Clinical Pharmacokinetics**

A first-in-human phase I study and a subsequent phase Ib study in patients with advanced NSCLC have provided valuable pharmacokinetic data for **BPI-9016M**.

Table 3: Pharmacokinetic Parameters of **BPI-9016M** in NSCLC Patients (Multiple Doses)



Parameter	Value	Dose Cohort
Tmax,ss (median)	4.0 h	300, 450, 600 mg QD
CLss/F (mean)	50.4 - 83.2 L/h	300, 450, 600 mg QD
T1/2 (mean)	11.2 - 12.7 h	300, 450, 600 mg QD
Vz,ss/F (mean)	781.0 - 1780.0 L	300, 450, 600 mg QD

Data from a phase Ib study.

Tmax,ss: time to reach steadystate maximum concentration;

CLss/F: apparent total clearance at steady state; T1/2: elimination half-life; Vz,ss/F: apparent volume of distribution at steady state.

The studies also identified two major metabolites, M1 and M2-2, which showed higher exposure levels than the parent compound.[2] Exposure to **BPI-9016M** and its metabolites appeared to approach saturation at a dose of 600 mg.[2]

# **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of **BPI-9016M**.

## **Cell Viability and Proliferation Assays**

Objective: To determine the cytotoxic and anti-proliferative effects of **BPI-9016M** on cancer cells.

Typical Protocol (using Cell Counting Kit-8):

• Seed cancer cells (e.g., Eca109) in 96-well plates at a density of 5x10<sup>3</sup> cells/well and incubate for 24 hours.



- Treat the cells with a serial dilution of **BPI-9016M** (e.g., 0.391 to 50 μg/mL) for 48 hours.
- Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.



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Diagram 3: General workflow for a cell viability assay.

#### **Western Blot Analysis**

Objective: To investigate the effect of **BPI-9016M** on the expression and phosphorylation of key proteins in the c-Met and AXL signaling pathways.

#### Typical Protocol:

- Treat cancer cells (e.g., A549, H1299) with various concentrations of BPI-9016M (e.g., 3.1-50 μM) for a specified time.[5]
- Lyse the cells and quantify protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.



#### In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BPI-9016M in a living organism.

#### Typical Protocol:

- Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Eca109) into the flank of nude mice.
- When tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer BPI-9016M orally at a specified dose and schedule (e.g., 60 mg/kg daily).[8]
- Monitor tumor volume and body weight regularly.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

#### Conclusion

**BPI-9016M** is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to target two key oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide provides a comprehensive overview of its chemical and biological properties to aid researchers in their investigation of this novel anti-cancer agent.

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